molecular formula C4H7ClO3S B1361070 4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide CAS No. 49592-61-2

4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide

Cat. No. B1361070
CAS RN: 49592-61-2
M. Wt: 170.62 g/mol
InChI Key: OIPVZGSYIJYEGU-UHFFFAOYSA-N
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Description

“4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide” is a chemical compound with the molecular formula C4H7ClO3S . It has a molecular weight of 170.62 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide has various applications in the field of chemical synthesis. It serves as a precursor or intermediate in the synthesis of other chemical compounds. For instance, it can be alkylated and undergoes loss of SO2 upon heating, making it useful in synthetic chemistry (Chou & Tsai, 1991). Additionally, its derivatives have been studied for their spectroscopic properties, providing insights into the shielding effects of halogen atoms in its structure (Rozhenko et al., 1995).

Oxidation Reactions

This compound also plays a significant role in oxidation reactions. Research has been conducted on the oxidation of derivatives of 4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide, leading to the formation of various products under different conditions, which is significant in organic chemistry and synthesis (Nakayama & Sugihara, 1991).

Molecular Interactions and Stability

Studies have also been conducted on the intramolecular interactions and stability of sulfur-organic compounds, including derivatives of 4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide. These studies help in understanding the stability and reactivity of these compounds (Klimusheva et al., 1980).

Structural and Vibrational Analysis

The structural and vibrational properties of this compound and its derivatives have been a subject of research. These studies involve the use of spectroscopic techniques and theoretical quantum chemical methods, contributing to a deeper understanding of the molecular properties and electronic structure of these compounds (Arjunan et al., 2015).

Applications in Organic Electronics

Derivatives of 4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide have potential applications in the field of organic electronics. The oxidation of star-shaped oligothiophenes to the corresponding all-S,S-dioxides demonstrates their utility in creating materials with considerable thermal stability and altered electronic properties, which could be significant in the development of organic electronic devices (Potash & Rozen, 2011).

properties

IUPAC Name

4-chloro-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPVZGSYIJYEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964287
Record name 3-Chloro-4-hydroxy-1lambda~6~-thiolane-1,1-dione
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Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide

CAS RN

49592-61-2
Record name Thiophene-3-ol, 4-chlorotetrahydro-, 1,1-dioxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-3-ol, tetrahydro-4-chloro-, 1,1-dioxide
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Record name 49592-61-2
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Record name 3-Chloro-4-hydroxy-1lambda~6~-thiolane-1,1-dione
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Record name 4-chlorotetrahydrothiophen-3-ol 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide
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4-Chlorotetrahydrothiophene-3-ol 1,1-dioxide

Citations

For This Compound
1
Citations
IS Zarovnaya, HT Zlenko, VA Palchikov - Eur. Chem. Bull, 2014 - researchgate.net
Sulfonamides are one of the oldest groups of the drugs, they have been in clinical use for over 70 years. 1 Sulfonamides play an important role in medicinal chemistry: many …
Number of citations: 16 www.researchgate.net

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